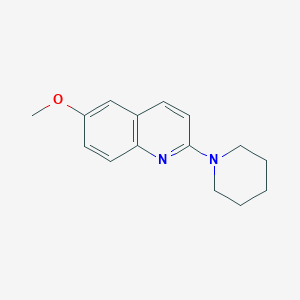![molecular formula C14H21N3O2S B15121037 N-cyclopropyl-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]morpholine-2-carboxamide](/img/structure/B15121037.png)
N-cyclopropyl-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]morpholine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]morpholine-2-carboxamide is a complex organic compound that features a morpholine ring substituted with a cyclopropyl group and a thiazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]morpholine-2-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Thiazole to the Morpholine Ring: This step involves the alkylation of the morpholine ring with the thiazole derivative. This can be achieved using a suitable base such as sodium hydride in a polar aprotic solvent like dimethylformamide.
Cyclopropyl Substitution: The final step involves the introduction of the cyclopropyl group. This can be done via a cyclopropanation reaction using a diazo compound and a transition metal catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclopropyl-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]morpholine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Oxidized derivatives of the thiazole and morpholine rings.
Reduction: Reduced forms of the thiazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-cyclopropyl-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]morpholine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: It can be used in the synthesis of novel polymers with unique properties.
Biological Research: The compound can be used as a probe to study various biological processes, particularly those involving thiazole-containing enzymes.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]morpholine-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes, inhibiting their activity. The morpholine ring can enhance the compound’s ability to cross biological membranes, increasing its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-cyclopropyl-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]morpholine-2-carboxamide: Unique due to its specific substitution pattern.
N-cyclopropyl-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidine-2-carboxamide: Similar structure but with a piperidine ring instead of morpholine.
N-cyclopropyl-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyrrolidine-2-carboxamide: Similar structure but with a pyrrolidine ring.
Uniqueness
The uniqueness of this compound lies in its combination of a morpholine ring with a thiazole moiety, which imparts specific chemical and biological properties not found in similar compounds.
Propriétés
Formule moléculaire |
C14H21N3O2S |
|---|---|
Poids moléculaire |
295.40 g/mol |
Nom IUPAC |
N-cyclopropyl-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]morpholine-2-carboxamide |
InChI |
InChI=1S/C14H21N3O2S/c1-9-13(20-10(2)15-9)8-17-5-6-19-12(7-17)14(18)16-11-3-4-11/h11-12H,3-8H2,1-2H3,(H,16,18) |
Clé InChI |
AUTNMQQGHBFBKT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=N1)C)CN2CCOC(C2)C(=O)NC3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidine-3-carbonyl)morpholine](/img/structure/B15120954.png)
![4-chloro-1-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B15120960.png)

![4-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine](/img/structure/B15120975.png)
![4-methyl-2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15121003.png)
![N-[1-(6-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B15121007.png)
![N-methyl-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridin-2-amine](/img/structure/B15121012.png)
![4-{1-[(3,4-Dichlorophenyl)methyl]piperidine-3-carbonyl}morpholine](/img/structure/B15121015.png)
![4,4-Difluoro-1-{1-[(3-fluorophenyl)methyl]piperidine-4-carbonyl}piperidine](/img/structure/B15121020.png)
![3-Methyl-4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)oxy]pyridine](/img/structure/B15121021.png)
![4-bromo-1-({1-[(3-methoxyphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B15121022.png)
![4-(6-{4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B15121032.png)
![N-{[2-(propan-2-yloxy)pyridin-3-yl]methyl}-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide](/img/structure/B15121034.png)
![3-Methyl-4-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B15121043.png)
